molecular formula C38H80ClN B14264379 N,N-Didodecyl-N-ethyldodecan-1-aminium chloride CAS No. 138625-88-4

N,N-Didodecyl-N-ethyldodecan-1-aminium chloride

Cat. No.: B14264379
CAS No.: 138625-88-4
M. Wt: 586.5 g/mol
InChI Key: GPZZEKXEDQVEPZ-UHFFFAOYSA-M
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Description

N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and antiseptic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-didodecylamine with ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete quaternization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecyl-N-ethyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.

    Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although these reactions are less common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.

Scientific Research Applications

N,N-Didodecyl-N-ethyldodecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.

    Medicine: It serves as an antiseptic and disinfectant in various medical formulations.

    Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives due to its antimicrobial properties.

Mechanism of Action

The primary mechanism of action of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Didodecyl-N-ethyldodecan-1-aminium bromide
  • N,N-Didodecyl-N-ethyl-1-dodecanaminium iodide
  • Didecyldimethylammonium chloride

Uniqueness

N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which enhances its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

138625-88-4

Molecular Formula

C38H80ClN

Molecular Weight

586.5 g/mol

IUPAC Name

tridodecyl(ethyl)azanium;chloride

InChI

InChI=1S/C38H80N.ClH/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3;/h5-38H2,1-4H3;1H/q+1;/p-1

InChI Key

GPZZEKXEDQVEPZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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